molecular formula C10H12K2MgN4O10 B556243 N-carbamoyl-L-aspartate CAS No. 13184-27-5

N-carbamoyl-L-aspartate

Cat. No. B556243
CAS RN: 13184-27-5
M. Wt: 176.13 g/mol
InChI Key: HLKXYZVTANABHZ-REOHCLBHSA-N
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Description

N-carbamoyl-L-aspartate is an N-carbamoyl-L-α-amino acid anion obtained by deprotonation of the carboxy groups of N-carbamoyl-L-aspartic acid . It is a carbamate derivative that serves as an intermediate in pyrimidine biosynthesis .


Synthesis Analysis

A novel in vitro multi-enzymatic system was constructed for the conversion of CO2 into optically pure N-carbamoyl-L-aspartate. Four cascade enzymes, carbamoyl phosphate synthase (CPS), aspartate carbamoyl-transferase (ATCase), dihydroorotase (DHOase), and dihydroorotate dehydrogenase (DHOD), were used for the biotransformation of feedstocks into products in one pot . Under the optimal reaction conditions and substrate concentrations, 19.2 mM N-carbamoyl-L-aspartate was produced within 3.0 h .


Molecular Structure Analysis

The carboxylate groups of citrate interact with His134, Arg167, Gln231, and Arg229. Lys84, from the adjacent chain, interacts with both citrate and phosphate acting as a bridge between the two molecules. A phosphate oxygen is 3Å away from the carbon in citrate that would correspond to the α-carbon in carbamoyl aspartate .


Chemical Reactions Analysis

Aspartate transcarbamoylase (ATCase) is a cytosolic enzyme that catalyzes the condensation of L-aspartate and carbamoyl phosphate (CP) to produce N-carbamoyl-L-aspartate . This reaction is the first committed step of the pyrimidine biosynthetic pathway .


Physical And Chemical Properties Analysis

Carbamoyl aspartic acid is a carbamate derivative, serving as an intermediate in pyrimidine biosynthesis .

Scientific Research Applications

  • N-carbamoyl-L-aspartate is a key intermediate in enzymatic reactions involving aspartate transcarbamylase, an enzyme crucial in pyrimidine biosynthesis. It has been studied for its interaction with the enzyme, revealing insights into the enzyme's binding and catalytic mechanisms (Collins & Stark, 1971).

  • This compound has been used in the development of novel in vitro multi-enzyme systems for converting CO2 into optically pure N-carbamoyl-L-aspartate, demonstrating its potential in biomanufacturing and the synthesis of value-added commodity chemicals (Li, Shen, & Li, 2020).

  • It also plays a role in pharmaceutical research, particularly in the study of drugs like l-Ornithine l-aspartate (LOLA), which is used in the management and treatment of hepatic encephalopathy. N-carbamoyl-L-aspartate's metabolic pathways contribute to the ammonia-lowering strategy of this medication (Kircheis & Lüth, 2019).

  • Additionally, N-carbamoyl-L-aspartate analogs, like N-(phosphonacetyl)-L-aspartate (PALA), are explored for their potential in cancer treatment, acting as inhibitors of cellular proliferation (Swyryd, Seaver, & Stark, 1974).

Future Directions

The work highlights the ease of producing optically pure N-carbamoyl-L-aspartate and orotate via an in vitro biomanufacturing platform and provides a novel pathway for the utilization of renewable feedstock for the synthesis of value-added commodity chemicals .

properties

IUPAC Name

(2S)-2-(carbamoylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKXYZVTANABHZ-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864374
Record name N-Carbamoyl-L-aspartic acid
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Molecular Weight

176.13 g/mol
Source PubChem
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Physical Description

Solid
Record name Ureidosuccinic acid
Source Human Metabolome Database (HMDB)
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Solubility

3.7 mg/mL
Record name Ureidosuccinic acid
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Product Name

N-carbamoyl-L-aspartate

CAS RN

13184-27-5
Record name Carbamoylaspartic acid
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Record name N-Carbamoylaspartic acid
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Record name N-Carbamoylaspartic acid
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Record name N-CARBAMOYLASPARTIC ACID
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Record name Ureidosuccinic acid
Source Human Metabolome Database (HMDB)
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Melting Point

174 - 175 °C
Record name Ureidosuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
606
Citations
Z Li, S Shen, Z Li - Green Chemistry, 2020 - pubs.rsc.org
… N-carbamoyl-L-aspartate was produced within 3.0 h, which enabled the synthesis of 15.5 mM orotate. The yields of N-carbamoyl-L-aspartate … pure N-carbamoyl-L-aspartate and orotate …
Number of citations: 10 pubs.rsc.org
GR Buel, SG Kim, J Blenis - Cell Metabolism, 2013 - cell.com
… As N-carbamoyl-L-aspartate is generated in the first committed step of de novo pyrimidine … of CAD catalyze the formation of N-carbamoyl-L-aspartate, which is subsequently catalyzed …
Number of citations: 16 www.cell.com
AR Ramos - 2016 - dialnet.unirioja.es
… Aspartate transcarbamoylase (ATCase) catalyzes the synthesis of N-carbamoyl-L-aspartate from carbamoyl phosphate and aspartate in the second step of the de novo biosynthesis of …
Number of citations: 2 dialnet.unirioja.es
JE Gouaux, WN Lipscomb - Proceedings of the National …, 1988 - National Acad Sciences
… called aspartate transcarbamylase, ATCase; EC 2.1.3.2) from Escherichia coli catalyzes the reaction between L-aspartate and carbamoyl phosphate to yield N-carbamoyl-L-aspartate …
Number of citations: 79 www.pnas.org
JE Gouaux, KL Krause, WN Lipscomb - Biochemical and biophysical …, 1987 - Elsevier
… (Carbamoylphosphate: L-aspartate carbamoyltransferase EC 2.1.3.2.) catalyzes the reaction between L-aspartate and carbamoylphosphate to form N-carbamoyl-L-aspartate and …
Number of citations: 71 www.sciencedirect.com
J Eldo, S Heng, ER Kantrowitz - Bioorganic & medicinal chemistry letters, 2007 - Elsevier
… coli aspartate transcarbamoylase (ATCase) by a colorimetric determination of the amount of N-carbamoyl-l-aspartate formed. The results obtained are summarized in Table 1. These …
Number of citations: 14 www.sciencedirect.com
TL Loo, J Friedman, EC Moore, M Valdivieso, JR Marti… - Cancer Research, 1980 - AACR
… with three 1-ml aqueous washings, and the radioactivity rep resenting N-carbamoyl-L-aspartate was counted in a liquid scintillation spectrometer. A Bio-Aad protein assay kit was used …
Number of citations: 36 aacrjournals.org
J Eldo, JP Cardia, EM O'Day, J Xia… - Journal of medicinal …, 2006 - ACS Publications
… The mechanism is ordered with CP binding before Asp and N-carbamoyl-l-aspartate leaving before P i . Upon the binding of CP, local conformational changes occur, the 50s loop (…
Number of citations: 18 pubs.acs.org
J Ogawa, S Shimizu - European journal of biochemistry, 1994 - Wiley Online Library
… 29], but the enzymes catalyzing the reactions have not been purified except for the ureidosuccinase from Clostridium oroticum [25], which exhibits specificity for N-carbamoyl-L-aspartate…
Number of citations: 62 febs.onlinelibrary.wiley.com
WN Lipscomb, ER Kantrowitz - Accounts of chemical research, 2012 - ACS Publications
… (1) showed that the formation of N-carbamoyl-l-aspartate was feedback-inhibited by the end … The enzyme responsible for the formation of N-carbamoyl-l-aspartate is aspartate …
Number of citations: 67 pubs.acs.org

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